3-Hydroxy-7-(hydroxyimino)cholanic acid
Description
Structure
3D Structure
Properties
CAS No. |
131204-64-3 |
|---|---|
Molecular Formula |
C24H39NO4 |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
(4R)-4-[(7Z,8R,9S,10S,13R,14S,17R)-3-hydroxy-7-hydroxyimino-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H39NO4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(26)12-15(23)13-20(22)25-29/h14-19,22,26,29H,4-13H2,1-3H3,(H,27,28)/b25-20-/t14-,15?,16?,17-,18+,19+,22+,23+,24-/m1/s1 |
InChI Key |
BTJWQMQHCORTED-MBKKHDIZSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=NO)CC4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2/C(=N\O)/CC4[C@@]3(CCC(C4)O)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=NO)CC4C3(CCC(C4)O)C)C |
Synonyms |
3-hydroxy-7-(hydroxyimino)cholanic acid HHCA LCA-7-oxime |
Origin of Product |
United States |
Synthesis and Chemical Properties
Synthesis of this compound
The most common and classical method for the synthesis of steroidal oximes involves the reaction of a carbonyl compound (a ketone in this case) with hydroxylamine (B1172632) (NH₂OH) or its salt, such as hydroxylamine hydrochloride, often in the presence of a base like sodium acetate (B1210297). encyclopedia.pubnih.gov This reaction is a condensation reaction where the oxygen atom of the keto group is replaced by the N-OH group of hydroxylamine, with the elimination of a water molecule.
The general synthetic scheme would be as follows:
Starting Material: 3α-Hydroxy-7-oxo-5β-cholanic acid. This compound can be prepared by the oxidation of chenodeoxycholic acid. google.com
Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl) and a base (e.g., sodium acetate, pyridine).
Solvent: Typically an alcohol, such as ethanol.
Reaction: The 7-keto group of the cholanic acid derivative reacts with hydroxylamine to form the 7-hydroxyimino (oxime) group. The reaction with a non-symmetrical ketone like this can potentially lead to the formation of two geometric isomers (E and Z) of the oxime. nih.gov
A more environmentally friendly, solvent-free approach using grindstone chemistry with bismuth(III) oxide as a catalyst has also been reported for the synthesis of oximes from various aldehydes and ketones, which could potentially be applied to the synthesis of this compound. nih.gov
Chemical Properties
The introduction of the hydroxyimino group at the C-7 position significantly alters the chemical properties of the cholanic acid scaffold.
| Property | 3α-Hydroxy-7-oxo-5β-cholanic acid (Precursor) | This compound (Product) |
| Molecular Formula | C₂₄H₃₈O₄ nih.gov | C₂₄H₃₉NO₄ |
| Molecular Weight | 390.56 g/mol nih.gov | 405.57 g/mol |
| Key Functional Groups | 3α-hydroxyl, 7-keto, carboxylic acid nih.gov | 3-hydroxyl, 7-hydroxyimino (oxime), carboxylic acid |
| Potential for Isomerism | Stereoisomers based on steroid core | E/Z geometric isomers at the C=NOH bond in addition to steroid stereoisomers nih.gov |
| Solubility | Generally soluble in organic solvents. | The introduction of the polar oxime group may slightly alter its solubility profile. |
Note: The data for this compound are predicted based on its chemical structure, as specific experimental data is not widely available.
Biochemical and Metabolic Investigations
Enzymatic Biotransformations and Metabolic Fate
The metabolic journey of 3-Hydroxy-7-(hydroxyimino)cholanic acid is intrinsically linked to the enzymatic machinery of the host and its gut microbiota. Key to this are hydroxysteroid dehydrogenases (HSDHs), enzymes that catalyze the reversible oxidation and reduction of hydroxyl groups on the steroid nucleus. nih.gov
Hydroxysteroid Dehydrogenase Activity on Cholanic Acid Oximes and Related Metabolites
Hydroxysteroid dehydrogenases are NAD(P)(H)-dependent oxidoreductases that exhibit remarkable regio- and stereospecificity for their steroidal substrates. nih.gov While direct studies on the enzymatic transformation of this compound are not extensively documented, the metabolism of its parent compound, 7-ketolithocholic acid (7-oxoLCA), provides a strong predictive framework. The 7-oxo group of 7-oxoLCA is a known substrate for both 7α- and 7β-HSDHs. nih.gov
It is plausible that the hydroxyimino group at the C-7 position of this compound could also be a target for enzymatic reduction. General enzymatic pathways for oxime reduction can proceed via an imine intermediate to form the corresponding amine. researcher.life In the context of bile acids, this would lead to the formation of 7-amino derivatives of lithocholic acid. The specific stereochemistry of the resulting amino group would be dependent on the specific HSDH or other reductase involved.
The activity of HSDHs is not limited to the 7-position. The 3α-hydroxyl group of the cholanic acid scaffold is a substrate for 3α-HSDH, a key enzyme in the bile acid 7α-dehydroxylation pathway. nih.gov It is conceivable that this compound could undergo oxidation at the C-3 position to form 7-(hydroxyimino)-3-oxocholanic acid, further diversifying its metabolic products.
Table 1: Potential Enzymatic Transformations of this compound
| Substrate | Enzyme Type | Potential Product |
|---|---|---|
| This compound | Oxime Reductase / HSDH | 3-Hydroxy-7-amino-cholanic acid |
| This compound | 3α-Hydroxysteroid Dehydrogenase | 7-(hydroxyimino)-3-oxocholanic acid |
Microbiome-Mediated Transformations of Bile Acid Oximes
The gut microbiota plays a pivotal role in the biotransformation of primary bile acids into secondary bile acids. nih.gov This metabolic activity is largely driven by a diverse array of microbial enzymes, including HSDHs. nih.gov Given the structural similarity of this compound to endogenous bile acids, it is highly probable that it would be subject to modification by the gut microbiome.
Intestinal bacteria such as Ruminococcus species are known to possess 7β-HSDH activity, which can reduce 7-keto bile acids. nih.gov It is therefore reasonable to hypothesize that these or other bacteria could mediate the reduction of the 7-hydroxyimino group. Furthermore, the gut microbiome is known to perform a wide range of chemical transformations, and the conversion of dietary compounds like 4-hydroxy-3-methoxycinnamic acid into metabolically active forms has been observed. nih.gov This suggests that the metabolic fate of this compound within the gut could be complex, leading to a variety of modified compounds with potentially altered biological activities.
Intermediary Roles within Bile Acid Transformation Pathways: Insights from 7-Ketolithocholic Acid Analogs
The study of 7-ketolithocholic acid (7-oxoLCA) provides valuable insights into the potential intermediary role of its oxime derivative. 7-oxoLCA is a key intermediate in the formation of ursodeoxycholic acid (UDCA), a therapeutic bile acid, from chenodeoxycholic acid (CDCA). nih.gov This transformation involves the sequential action of 7α- and 7β-HSDHs.
The introduction of a hydroxyimino group at the C-7 position creates a molecule that could potentially intersect with these pathways. Depending on the susceptibility of the oxime to enzymatic reduction, this compound could serve as a precursor to novel amino-bile acid derivatives. The formation of such derivatives would represent a new branch in the intricate network of bile acid metabolism.
Table 2: Key Enzymes and Reactions in the Transformation of 7-Ketolithocholic Acid
| Enzyme | Reaction | Substrate | Product |
|---|---|---|---|
| 7α-Hydroxysteroid Dehydrogenase | Oxidation | Chenodeoxycholic acid | 7-Ketolithocholic acid |
| 7β-Hydroxysteroid Dehydrogenase | Reduction | 7-Ketolithocholic acid | Ursodeoxycholic acid |
The study of analogs is a cornerstone of medicinal chemistry and biochemistry. While direct experimental data on this compound remains to be fully elucidated, the extensive knowledge of its parent ketone provides a solid foundation for predicting its metabolic behavior and potential roles within the complex landscape of bile acid transformations.
Molecular Interactions and Structure Activity Relationship Studies
Receptor Ligand Binding Profiling: Glucocorticoid Receptor Interactions
No studies documenting the binding affinity or interaction of 3-Hydroxy-7-(hydroxyimino)cholanic acid with the glucocorticoid receptor have been identified. Research in this area typically involves competitive binding assays to determine the relative affinity of a compound for the receptor compared to a known ligand. The absence of such data indicates that the potential for this specific cholanic acid derivative to act as a ligand for the glucocorticoid receptor has not been reported.
Computational Approaches to Molecular Recognition and Binding Energetics
A search for computational studies, such as molecular docking or molecular dynamics simulations, involving this compound and the glucocorticoid receptor yielded no results. These computational methods are crucial for predicting the binding mode and estimating the binding free energy of a ligand within the receptor's binding site. Without these studies, the theoretical binding pose and the energetic favorability of any potential interaction remain unknown.
Structural Determinants of Molecular Interaction and Functional Outcomes
Due to the lack of binding and computational data, no information is available on the specific structural features of this compound that would govern its interaction with the glucocorticoid receptor. Structure-activity relationship (SAR) studies, which correlate specific molecular features with biological activity, have not been published for this compound in the context of glucocorticoid receptor modulation. Therefore, it is not possible to identify the key functional groups or structural motifs of this compound that would be critical for any potential functional outcome.
Compound Names Mentioned
Advanced Analytical Characterization and Structural Elucidation
Spectroscopic Characterization of 3-Hydroxy-7-(hydroxyimino)cholanic Acid and Derivatives (NMR, Mass Spectrometry)
Spectroscopic methods are fundamental in elucidating the molecular structure of bile acid derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the carbon-hydrogen framework and the molecular weight and fragmentation patterns, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural analysis of bile acids. For the precursor, 3α-Hydroxy-7-oxo-5β-cholanic acid, ¹H and ¹³C NMR spectra provide characteristic signals that confirm its steroidal structure.
¹³C NMR of 3α-Hydroxy-7-oxo-5β-cholanic Acid: The ¹³C NMR spectrum of 3α-Hydroxy-7-oxo-5β-cholanic acid shows distinct peaks for each of its 24 carbon atoms. The carbonyl group at the C-7 position is a key indicator, typically resonating in the downfield region of the spectrum. chemicalbook.com
Upon conversion to this compound, significant changes in the NMR spectrum are anticipated. The most notable change would be the disappearance of the C-7 ketone signal and the appearance of a new signal for the carbon of the C=N-OH group, which would resonate at a different chemical shift. Additionally, the signals of neighboring protons and carbons (e.g., at C-6 and C-8) would experience shifts due to the change in the electronic environment.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For 3α-Hydroxy-7-oxo-5β-cholanic acid, the computed molecular weight is 390.6 g/mol . nih.gov
The formation of the oxime, this compound, involves the reaction of the C-7 ketone with hydroxylamine (B1172632), resulting in the addition of a nitrogen and an oxygen atom and the loss of a water molecule from the steroid. This leads to a predicted increase in molecular weight. High-resolution mass spectrometry (HRMS) would be employed to confirm the exact mass and, consequently, the elemental formula of the new derivative with high accuracy.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would also be distinct. The fragmentation of the oxime would likely involve cleavage of the N-O bond and other characteristic fragmentations of the steroid backbone, providing further structural confirmation.
Table 1: Spectroscopic Data for 3α-Hydroxy-7-oxo-5β-cholanic Acid and Predicted Data for this compound
| Compound | Technique | Key Feature | Observed/Predicted Value |
|---|---|---|---|
| 3α-Hydroxy-7-oxo-5β-cholanic Acid | ¹³C NMR | C-7 Carbonyl | ~210 ppm (typical for ketones) |
| MS | Molecular Weight | 390.6 g/mol nih.gov | |
| This compound | ¹³C NMR | C-7 Oxime Carbon | Shifted from carbonyl region |
| MS | Molecular Weight | Increased from 390.6 g/mol |
Chromatographic Separations and Quantitative Analysis (LC-HRMS, HPLC-MS)
Chromatographic techniques are essential for the separation, identification, and quantification of bile acids and their derivatives from complex mixtures. nist.govcaymanchem.comchemicalbook.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is a powerful and widely used method. endocrine-abstracts.orgnih.gov
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is a highly sensitive and specific technique for the analysis of bile acid derivatives. nih.gov For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column. The mobile phase would typically consist of a mixture of an aqueous solvent (like water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, would allow for the separation of the compound from its precursors and other related substances.
The HRMS detector would provide accurate mass measurements, allowing for the confident identification of this compound based on its unique mass-to-charge ratio.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Standard HPLC-MS is also a robust method for the routine analysis and quantification of bile acid derivatives. endocrine-abstracts.org Similar to LC-HRMS, a reversed-phase HPLC setup would be appropriate. The mass spectrometer, often a triple quadrupole, would be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity in quantitative studies. The development of such a method would involve optimizing the chromatographic conditions (e.g., column type, mobile phase composition, flow rate) and the mass spectrometric parameters (e.g., ionization source conditions, collision energy).
Table 2: Typical Chromatographic Conditions for Bile Acid Derivative Analysis
| Parameter | Description |
|---|---|
| Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient elution |
| Detector | High-Resolution Mass Spectrometer (HRMS) or Triple Quadrupole Mass Spectrometer (MS) |
| Ionization | Electrospray Ionization (ESI), typically in negative mode for acidic compounds |
Crystallographic Analysis and Solid-State Structural Elucidation
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystallographic data for this compound are available, the general methodology for obtaining such data for bile acid derivatives is well-established.
The first step would be to obtain single crystals of the compound of sufficient size and quality. This is often a challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis. The diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. This would unambiguously confirm the connectivity of the atoms, including the geometry (E or Z isomer) of the hydroxyimino group at the C-7 position, and the stereochemistry of the chiral centers in the steroid nucleus. The solid-state structure would also reveal details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
Research Applications and Prospective Studies
Design and Application of Bile Acid Oxime-Based Chemical Probes
The introduction of an oxime group at the C-7 position of the cholanic acid scaffold provides a versatile handle for the development of chemical probes. These probes are instrumental in identifying and characterizing the cellular targets of bile acids and their derivatives. biophysics-reports.org Clickable photoaffinity probes, for instance, have become revolutionary tools for the systematic profiling of bile acid-binding proteins in living systems. biophysics-reports.org These probes typically incorporate a photo-crosslinker and a bioorthogonal handle, allowing for the covalent capture and subsequent enrichment of interacting proteins for proteomic analysis. biophysics-reports.org
The synthesis of such probes often involves the derivatization of the oxime or hydroxyl groups. For example, a clickable, photoreactive bile acid-based chemical probe can be synthesized from a cholic acid scaffold. nih.gov While the direct synthesis from 3-Hydroxy-7-(hydroxyimino)cholanic acid is not explicitly detailed in the provided literature, the general principles of bile acid probe design can be applied. The oxime functionality could be leveraged for ligation chemistry, or the hydroxyl group at C-3 could be a point of attachment for a photoactivatable group and a clickable tag.
The application of these probes in combination with quantitative proteomics techniques, such as Stable-Isotope Labeling by Amino acids in Cell culture (SILAC), has enabled the global profiling of bile acid-interacting proteins directly in living cells. nih.gov This approach has led to the identification of numerous novel protein targets for bile acids, expanding our understanding of their signaling roles in metabolism, immunity, and cancer. biophysics-reports.orgnih.gov
Table 1: Components of a Typical Bile Acid-Based Photoaffinity Probe
| Component | Function | Example Moiety |
| Bile Acid Scaffold | Provides specificity for bile acid binding proteins. | Cholanic Acid Derivative |
| Photo-crosslinker | Forms a covalent bond with the target protein upon photoactivation. | Diazirine, Benzophenone |
| Bioorthogonal Handle | Allows for the selective enrichment of the probe-protein complex. | Alkyne, Azide (for Click Chemistry) |
Exploration as a Scaffold for Chemically Diverse Compound Libraries
Bile acids serve as attractive scaffolds for the construction of combinatorial libraries due to their rigid, facially amphiphilic structure and the presence of multiple, stereo-defined functional groups that can be selectively modified. nih.govresearchgate.net The hydroxyl groups at positions C-3, C-7, and C-12, along with the carboxyl group of the side chain, provide multiple points for derivatization. nih.gov
The compound this compound, with its distinct functionalities—a hydroxyl group at C-3, an oxime at C-7, and a carboxylic acid at C-24—is a prime candidate for generating chemically diverse libraries. The oxime group, in particular, offers a unique site for modification through reactions such as alkylation, acylation, or further transformation into other nitrogen-containing functional groups. This allows for the introduction of a wide array of chemical substituents, leading to a library of compounds with varied physicochemical properties.
The synthesis of such libraries can be achieved through parallel synthesis techniques, where the bile acid scaffold is systematically reacted with a diverse set of building blocks. These libraries can then be screened against various biological targets to identify novel bioactive molecules. For example, bile acid conjugates with various anticancer agents have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines. mdpi.com
Stereochemical Impact on Molecular Recognition and Ligand Selectivity
The stereochemistry of the bile acid nucleus is a critical determinant of its biological activity. nih.gov The rigid, curved structure resulting from the cis-fusion of the A and B rings, along with the specific orientation of the hydroxyl groups, dictates how a bile acid derivative will interact with its protein target. nih.gov The introduction of an oxime group at the C-7 position introduces additional stereochemical considerations. The oxime can exist as either syn or anti isomers, and the orientation of the hydroxylamino group relative to the steroid nucleus can significantly influence binding affinity and selectivity for target receptors.
The synthesis of stereoisomers of bile acid derivatives has been a focus of research to understand these structure-activity relationships. For instance, the synthesis of two stereoisomers of 3-amino-7,12-dihydroxycholanic acid was undertaken to investigate differences in their physicochemical properties. researchgate.netresearchgate.net Similarly, the selective reduction of oxo bile acids has been employed to prepare specific epimers of hydroxy bile acids, such as 3β-, 7β-, and 12β-hydroxy derivatives. researchgate.net
Understanding the stereochemical impact of the 7-hydroxyimino group would require the synthesis and biological evaluation of both the syn and anti isomers of this compound. This would provide valuable insights into the molecular recognition of this compound by bile acid receptors and transporters, potentially leading to the design of more potent and selective ligands.
Table 2: Key Stereochemical Features of the Cholanic Acid Scaffold
| Feature | Description | Biological Significance |
| A/B Ring Fusion | Typically cis-fused in higher vertebrates, resulting in a curved molecular shape. nih.gov | Influences the overall geometry and facial amphiphilicity, which are crucial for receptor binding and micelle formation. nih.gov |
| Hydroxyl Group Orientation | The α (axial) or β (equatorial) orientation of hydroxyl groups at C-3, C-7, and C-12. | Determines the hydrophilic/hydrophobic balance of the molecule's faces and specific hydrogen bonding interactions with target proteins. nih.gov |
| Side Chain Conformation | The flexibility of the C-24 carboxylic acid side chain. | Affects interactions with transporters and enzymes involved in conjugation. nih.gov |
| C-7 Oxime Isomerism | Potential for syn and anti isomers of the hydroxyimino group. | The spatial arrangement of the oxime substituent can impact ligand-receptor fit and selectivity. |
Contribution to Advanced Methodologies in Bile Acid Research
The synthesis and study of novel bile acid derivatives like this compound contribute to the advancement of methodologies in bile acid research. The development of synthetic routes to such compounds expands the chemical toolbox available to researchers. For example, methods for the selective modification of the C-7 position are crucial for creating a range of analogs. The synthesis of 7-oxolithocholic acid, a precursor to the title compound, is an important intermediate in the preparation of other biologically significant bile acids like ursodeoxycholic acid. researchgate.net
Furthermore, the creation of new bile acid analogs with unique properties can aid in the development of new analytical techniques. For instance, the synthesis of atypical bile acids provides authentic standards for gas chromatography-mass spectrometry (GC-MS) analysis, which is essential for studying abnormal bile acid metabolism in certain diseases. researchgate.net The distinct mass fragmentation pattern of an oxime-containing bile acid could potentially be used to develop specific and sensitive detection methods.
The exploration of bile acid derivatives as drug delivery systems is another area of advanced research. nih.gov The amphiphilic nature of bile acids allows them to form micelles and solubilize poorly water-soluble drugs, enhancing their bioavailability. nih.govijpsr.com The modification of the bile acid scaffold, as with the introduction of a 7-hydroxyimino group, can alter these self-emulsifying properties, potentially leading to the development of novel drug delivery platforms. nih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for producing stereoisomers of cholanic acid derivatives, and how are structural differences validated?
- Methodological Answer : Natural cholic acid (3α,7α,12α-trihydroxy-5β-cholanic acid) is a common precursor for synthesizing stereoisomers. For example, 3α- and 3β-amino derivatives of 7α,12α-dihydroxy-5β-cholanic acid are synthesized via amino group substitution at the C3 position. Key steps include protecting hydroxyl groups, introducing amino groups via nucleophilic substitution, and deprotection. Structural validation employs NMR spectroscopy (1H, 13C) to confirm stereochemistry, though minor stereoisomers may show overlapping signals, requiring advanced techniques like NOESY for resolution .
Q. How can surface plasmon resonance (SPR) be applied to study ligand-receptor interactions involving cholanic acid derivatives?
- Methodological Answer : SPR is used to quantify binding kinetics (e.g., EphA2 receptor interactions). Immobilize the receptor on a sensor chip, inject cholanic acid derivatives at varying concentrations, and monitor real-time association/dissociation. Data fitting with a 1:1 binding model yields kon, koff, and equilibrium dissociation constant (KD). For example, cholanic acid binds EphA2 with KD ≈ 1.16 µM, confirmed by competitive displacement assays with ephrin-A1 .
Q. What analytical challenges arise when characterizing structurally similar cholanic acid isomers?
- Methodological Answer : Isomers like 3α- and 3β-amino-7α,12α-dihydroxy-5β-cholanic acid may exhibit near-identical NMR spectra due to similar electronic environments. Resolution requires high-field NMR (>500 MHz), deuterated solvents (e.g., DMSO-d6), and 2D techniques (e.g., COSY, HSQC). Chromatographic separation (e.g., HPLC with chiral columns) is critical for isolating minor stereoisomers with low yields .
Advanced Research Questions
Q. How does 3-Hydroxy-7-(hydroxyimino)cholanic acid modulate Eph-ephrin signaling pathways in cancer cells?
- Methodological Answer : Functional assays in EphA2-expressing cancer cells (e.g., PC3 prostate adenocarcinoma) include:
- Phosphorylation inhibition : Treat cells with ephrin-A1-Fc to activate EphA2, then measure tyrosine phosphorylation via Western blot. Cholanic acid derivatives show dose-dependent inhibition (e.g., IC50 = 12 µM for EphA2).
- Kinase specificity : Incubate recombinant EphA2 kinase domain with a peptide substrate; absence of kinase inhibition confirms signaling disruption occurs upstream (ligand-receptor interaction) .
Q. What experimental approaches resolve contradictions in cholanic acid’s role in chemoresistance?
- Methodological Answer : β-cholanic acid restores doxorubicin sensitivity in resistant cell lines (e.g., MCF-7DOX2-12) without directly inhibiting aldo-keto reductases (AKR1C3/AKR1B10). Use intracellular drug accumulation assays (e.g., fluorescence microscopy with doxorubicin) and competitive inhibition studies to identify off-target effects. Combine with metabolomics to map bile acid-drug interactions .
Q. How do degradation products of cholanic acid derivatives influence bile acid metabolism?
- Methodological Answer : 7-Ketolithocholic acid (3α-hydroxy-7-oxo-5β-cholanic acid), a microbial metabolite of cholic acid, suppresses endogenous bile acid synthesis. Use LC-MS/MS to quantify bile acids in hepatocyte models or fecal samples. Functional assays (e.g., luciferase reporter genes for FXR/RXR nuclear receptors) reveal regulatory effects on cholesterol secretion .
Data Contradiction Analysis
Q. Why does cholanic acid inhibit EphA2 phosphorylation but not its kinase activity?
- Resolution : SPR and phosphorylation assays show cholanic acid blocks ephrin-A1 binding to EphA2’s extracellular domain, preventing receptor activation. In contrast, kinase assays using the isolated intracellular domain confirm no direct kinase inhibition. This dichotomy highlights the importance of domain-specific targeting in drug design .
Q. How to address discrepancies in stereoisomer bioactivity despite similar physicochemical properties?
- Resolution : Minor structural differences (e.g., C3 amino group orientation) may alter membrane permeability or protein docking. Use molecular dynamics simulations to compare binding poses and permeability assays (e.g., PAMPA) to assess passive diffusion. For example, 3α-amino derivatives may exhibit higher cellular uptake than 3β-isomers due to reduced steric hindrance .
Tables of Key Data
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| EphA2 KD | 1.16 µM | SPR | |
| IC50 (EphA2) | 12 µM | Phosphorylation inhibition | |
| 3β-amino isomer yield | <20% | Column chromatography | |
| 7-Ketolithocholic acid purity | >98% | LC-MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
